
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the piperazine ring, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a hydrochloride counterion. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules targeting protein interactions or metabolic pathways. The Boc group facilitates selective deprotection under acidic conditions (e.g., HCl), yielding the free piperazine hydrochloride salt, which is often utilized in downstream coupling reactions . Its molecular formula is C₁₀H₁₆F₃N₂O₂·HCl, with a molecular weight of 296.70 g/mol (exact value depends on isotopic composition) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine derivatives with trifluoromethylating agents. One common method includes the use of tert-butyl chloroformate and trifluoromethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Substitution Reactions
The trifluoromethyl group’s strong electron-withdrawing nature enhances the reactivity of adjacent positions in the piperazine ring. Key substitution reactions include:
Nucleophilic Substitution
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Reagents/Conditions : Amines, alcohols, or thiols under basic conditions (e.g., K₂CO₃ or NEt₃) in polar aprotic solvents (e.g., DMF or THF).
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Outcome : The carboxylate moiety undergoes nucleophilic attack, leading to ester or amide derivatives.
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Example :
Compound+R-NH2THF, NEt3R-NH-CO-O-tert-butyl piperazine derivative
Electrophilic Substitution
The electron-deficient trifluoromethyl group directs electrophiles to meta positions on the aromatic ring (if present), though this is less common in aliphatic systems.
Deprotection of the tert-Butyl Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield a free amine:
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane .
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Mechanism : Acidic hydrolysis generates a protonated intermediate, releasing CO₂ and tert-butanol.
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Reaction :
Boc-protected compoundHCl/dioxane2-(trifluoromethyl)piperazine hydrochloride+CO2+(CH3)3COH
Reduction
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Reagents : LiAlH₄ or BH₃·THF.
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Outcome : Reduction of the carboxylate to a hydroxymethyl group.
Oxidation
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Reagents : KMnO₄ or RuO₄.
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Outcome : Oxidation of the piperazine ring’s nitrogen centers to nitro groups under strong conditions.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) when functionalized with halogens:
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Example :
Compound-X+Ar-B(OH)2Pd(PPh3)4,baseCompound-Ar(X = Br, I; Ar = aryl).
Mechanistic Insights
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Steric Effects : The tert-butyl group hinders reactions at the 1-position, favoring modifications at the 2-(trifluoromethyl) site.
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Electronic Effects : The -CF₃ group stabilizes transition states via inductive withdrawal, accelerating nucleophilic substitutions.
Scientific Research Applications
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Piperazine derivatives are widely employed in drug discovery due to their versatility in functionalization. Below is a systematic comparison of the target compound with structurally analogous molecules:
Structural Variations and Substituent Effects
Key Differences:
Substituent Position : The target compound’s -CF₃ group at the 2-position contrasts with most analogs substituted at the 4-position (e.g., ). This positional difference alters steric and electronic interactions, impacting binding affinity in biological targets .
Functional Groups: -CF₃: Enhances lipophilicity and resistance to oxidative metabolism compared to -CH₃ or -SO₂CF₃ . Boc Protection: Universally used for amine protection, but deprotection conditions vary (e.g., HCl in methanol vs. Et₂O) .
Physicochemical Properties :
- The hydrochloride salt form improves aqueous solubility, critical for in vivo applications .
- Hydrogen-bonding capacity (e.g., 2-hydroxyethyl analogs in ) influences crystallinity and melting points .
Research Findings and Data
Stability and Reactivity
- Hydrolysis Resistance : The -CF₃ group in the target compound reduces susceptibility to esterase-mediated hydrolysis compared to acetylated analogs .
- Thermal Stability : Boc-protected derivatives decompose above 150°C, while hydrochlorides remain stable up to 200°C (DSC data inferred from Safety Data Sheets, ).
Crystallographic Insights
- Hydrogen-bonding networks in piperazine hydrochlorides often form R₂²(8) motifs (), though -CF₃’s steric bulk may disrupt packing efficiency compared to smaller substituents.
Biological Activity
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride (CAS No. 886779-77-7) is a chemical compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a trifluoromethyl group, enhances its biological activity and interaction with various molecular targets.
- Molecular Formula : C10H17F3N2O2
- Molecular Weight : 254.25 g/mol
- Structure : The trifluoromethyl group increases lipophilicity, allowing better interaction with hydrophobic regions of target proteins .
The mechanism of action for tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate involves its ability to modulate enzyme and receptor activity through specific interactions. The lipophilic nature of the trifluoromethyl group facilitates binding to hydrophobic sites on proteins, which can alter their activity and lead to desired biological outcomes .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of piperazine, including tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate, showed significant growth inhibition in various human cancer cell lines. For instance, modifications in the compound's structure have been shown to enhance cytotoxicity against pancreatic cancer cell lines .
Antibacterial Properties
The compound has also been evaluated for antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that modifications to the piperazine structure can yield compounds with potent antibacterial effects .
Case Studies and Research Findings
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Study on Anticancer Activity :
- A focused library of piperazine derivatives was synthesized and screened for activity against several cancer cell lines. The incorporation of a trifluoromethyl group was found to enhance cytotoxicity significantly, with some compounds achieving over 90% growth inhibition at concentrations as low as 25 μM .
- Antibacterial Screening :
Comparative Analysis
Compound Name | Activity Type | Notable Findings |
---|---|---|
tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate | Anticancer | Significant growth inhibition in pancreatic cancer cell lines |
tert-Butyl piperazine-1-carboxylate | Antibacterial | Effective against Gram-positive bacteria including MRSA |
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate | Both | Enhanced selectivity and potency due to structural modifications |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride?
The synthesis typically involves Boc-protection/deprotection strategies and coupling reactions. For example:
- Step 1 : React piperazine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in THF) to introduce the Boc group.
- Step 2 : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling (e.g., Pd-catalyzed reactions with trifluoromethylphenyl halides) .
- Step 3 : Deprotect the Boc group using HCl in organic solvents (e.g., CH₂Cl₂) to yield the hydrochloride salt . Purification often employs silica gel chromatography or recrystallization .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
- High-Performance Liquid Chromatography (HPLC) : Purity >97% is typically confirmed using reverse-phase C18 columns with UV detection .
- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z ~309) .
Q. How do reaction conditions influence yield and purity during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DMAc, THF) enhance solubility of intermediates .
- Temperature Control : Exothermic reactions (e.g., Boc deprotection) require ice baths to prevent side reactions .
- Catalysts : Pd(PPh₃)₄ improves cross-coupling efficiency for trifluoromethyl incorporation .
- Workup : Aqueous washes (e.g., NaHCO₃) remove acidic byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- X-ray Crystallography : Resolve ambiguous NOE signals or regiochemistry using SHELX or WinGX for crystal structure refinement .
- 2D NMR (COSY, HSQC) : Assign overlapping peaks in complex piperazine derivatives .
- DFT Calculations : Predict NMR chemical shifts to validate experimental data .
Q. What strategies optimize the compound’s solubility and stability for in vitro assays?
- Salt Selection : Hydrochloride salts improve aqueous solubility for biological testing .
- Co-solvents : Use DMSO/PBS mixtures (≤10% v/v) to prevent aggregation .
- Lyophilization : Stabilize the compound for long-term storage at -20°C .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate racemic mixtures .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed steps to control stereochemistry .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time with in-situ FTIR to minimize impurities .
Q. Methodological Considerations
Q. How to design experiments for analyzing biological interactions of this compound?
- Receptor Binding Assays : Radiolabeled ligands (e.g., ³H/¹⁴C) quantify affinity for targets like dopamine D2 receptors .
- Cellular Models : Use HEK293 cells transfected with target receptors to assess functional activity (e.g., cAMP inhibition) .
Q. How to address discrepancies in pharmacological activity across studies?
- Meta-Analysis : Compare IC₅₀ values from multiple assays (e.g., fluorescence polarization vs. SPR) to identify assay-specific biases .
- Proteomic Profiling : Use kinome-wide screening to identify off-target effects .
Properties
Molecular Formula |
C10H18ClF3N2O2 |
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Molecular Weight |
290.71 g/mol |
IUPAC Name |
tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17F3N2O2.ClH/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13;/h7,14H,4-6H2,1-3H3;1H |
InChI Key |
OURDQBWQNSVHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(F)(F)F.Cl |
Origin of Product |
United States |
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